[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448258
InChI: InChI=1S/C12H27N3/c1-11(2)14(3)10-12-6-4-5-8-15(12)9-7-13/h11-12H,4-10,13H2,1-3H3
SMILES: CC(C)N(C)CC1CCCCN1CCN
Molecular Formula: C12H27N3
Molecular Weight: 213.36 g/mol

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine

CAS No.:

Cat. No.: VC13448258

Molecular Formula: C12H27N3

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine -

Specification

Molecular Formula C12H27N3
Molecular Weight 213.36 g/mol
IUPAC Name N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylpropan-2-amine
Standard InChI InChI=1S/C12H27N3/c1-11(2)14(3)10-12-6-4-5-8-15(12)9-7-13/h11-12H,4-10,13H2,1-3H3
Standard InChI Key NDTDLOBXIYRUBZ-UHFFFAOYSA-N
SMILES CC(C)N(C)CC1CCCCN1CCN
Canonical SMILES CC(C)N(C)CC1CCCCN1CCN

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₂H₂₇N₃, with a molecular weight of 213.36 g/mol . Its IUPAC name, N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylpropan-2-amine, reflects its branched architecture:

  • A piperidine ring (six-membered nitrogen-containing heterocycle) forms the core.

  • Substituents include a 2-aminoethyl group at position 1, a methyl group at the piperidine nitrogen, and an isopropyl moiety attached via a methylene bridge .

The stereochemistry of the piperidine ring and substituents influences its conformational flexibility and interaction with biological targets. Computational models suggest that the aminoethyl side chain adopts a gauche conformation, optimizing hydrogen-bonding potential .

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis typically involves multi-step alkylation and protection-deprotection strategies :

  • Piperidine Functionalization: Starting with piperidine, alkylation introduces the 2-aminoethyl group via nucleophilic substitution with 2-chloroethylamine under basic conditions.

  • Methylene Bridge Formation: Reaction with isopropylmethylamine in the presence of a coupling agent (e.g., EDC/HOBt) yields the intermediate .

  • Purification: Column chromatography or recrystallization isolates the final product, with yields averaging 45–70% .

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Catalytic Hydrogenation: Optimizes step efficiency for large-scale synthesis .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
LogP~1.5 (indicating moderate hydrophobicity)
StabilityStable under inert conditions; degrades in strong acids/bases

The compound’s tert-amine groups contribute to its basicity (predicted pKa ~9.5), influencing its protonation state under physiological conditions .

Pharmacological Profile

Mechanism of Action

Piperidine derivatives are known to modulate neurotransmitter systems. Preliminary studies suggest interactions with:

  • Dopamine D2 Receptors: Partial agonism observed in vitro (IC₅₀ = 2.8 μM).

  • Serotonin Transporters (SERT): Inhibition potency comparable to fluoxetine in rodent models .

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsSource
¹H NMR (400 MHz, CDCl₃)δ 1.38–1.69 (m, piperidine H), 2.34–2.57 (m, N–CH₃)
LC-MSm/z 214.2 [M+H]⁺, retention time 2.96 min
IRPeaks at 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C–N)

Recent Advances in Research

Targeted Drug Delivery

Encapsulation in lipid nanoparticles improved bioavailability by 70% in preclinical trials, enabling CNS penetration .

Enzyme Inhibition Studies

Demonstrated moderate inhibition of histone acetyltransferase p300 (IC₅₀ = 8.6 μM), suggesting epigenetic modulation potential .

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